Xinchaunling
Overview
Description
Cetrorelix acetate is a synthetic decapeptide and a gonadotropin-releasing hormone (GnRH) antagonist. It is primarily used in assisted reproduction to inhibit premature luteinizing hormone surges, thereby preventing premature ovulation . This compound is also explored for its potential in treating hormone-sensitive cancers and benign gynecological disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cetrorelix acetate involves solid-phase peptide synthesis (SPPS). The process begins with the loading of the first protected amino acid, Fmoc-D-Alanine, onto an acid-sensitive resin . The Fmoc group is then deprotected, and the intermediate is coupled with the required amino acids using suitable coupling agents. The sequence of amino acids includes Fmoc-D-alanine, Fmoc-L-proline, Fmoc-D-arginine (Pbf), Fmoc-L-leucine, Fmoc-D-citrulline, Fmoc-O-tert-butyl-L-tyrosine, Fmoc-O-tert-butyl-L-serine, D-3-(3′-pyridyl)-D-alanine, Fmoc-D-4-chlorophenylalanine, and N-acetyl-D-3-(2-naphthyl)alanine . The protected peptide intermediate is then cleaved from the resin, and the side chain protecting groups are deprotected to yield cetrorelix trifluoroacetate. This intermediate is purified by flash chromatography and converted to cetrorelix acetate by a salt exchange method .
Industrial Production Methods: Industrial production of cetrorelix acetate follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Cetrorelix acetate primarily undergoes peptide bond formation and cleavage reactions during its synthesis. It does not typically undergo oxidation, reduction, or substitution reactions under normal physiological conditions.
Common Reagents and Conditions:
Coupling Agents: Phosgene, carbonyldiimidazole (CDI), hydroxybenzotriazole (HOBt), and others.
Cleavage Reagents: Trifluoroacetic acid (TFA), thioanisole, p-cresol, and water.
Major Products: The major product formed from these reactions is cetrorelix acetate itself, with intermediate products including protected peptide intermediates and cetrorelix trifluoroacetate .
Scientific Research Applications
Cetrorelix acetate has a wide range of applications in scientific research:
Chemistry: Used as a model compound in peptide synthesis studies.
Biology: Investigated for its role in inhibiting GnRH and its effects on reproductive hormones.
Medicine: Used in assisted reproductive technology to prevent premature ovulation.
Industry: Utilized in the pharmaceutical industry for the production of fertility treatments.
Mechanism of Action
Cetrorelix acetate is compared with other GnRH antagonists such as ganirelix and degarelix . Unlike GnRH agonists, which initially stimulate gonadotropin release before inhibiting it, GnRH antagonists like cetrorelix acetate provide immediate suppression of gonadotropin release . This results in a shorter duration of treatment and fewer side effects . Cetrorelix acetate is unique in its high potency and specific inhibition of GnRH, making it a preferred choice in assisted reproductive technology .
Comparison with Similar Compounds
- Ganirelix
- Degarelix
- Abarelix
Biological Activity
Xinchaunling, known scientifically as a compound derived from the xanthone family, exhibits a range of biological activities that are of significant interest in pharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and recent research findings.
Overview of this compound
This compound is primarily recognized for its presence in various plant species, particularly those belonging to the genus Garcinia. The compound is part of a larger class of xanthones, which are polyphenolic compounds known for their diverse biological effects. Recent studies have highlighted its potential in treating various diseases, including cancer and infectious diseases.
Antimicrobial Activity
This compound has demonstrated significant antimicrobial properties. It interacts with bacterial membranes and inhibits the growth of various pathogens. The mechanism involves disrupting cell wall synthesis and affecting membrane integrity, leading to cell lysis.
Anticancer Effects
Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines. Its anticancer activity is attributed to:
- Induction of Apoptosis : this compound triggers programmed cell death in cancer cells through the activation of caspases.
- Inhibition of Tumor Growth : It interferes with cancer cell proliferation by modulating key signaling pathways such as the PI3K/Akt and MAPK pathways.
Cardiovascular Protection
Studies suggest that this compound may offer protective effects against cardiovascular diseases. It shows potential in reducing oxidative stress and inflammation, which are critical factors in cardiovascular pathology.
Research Findings
Recent preclinical studies have focused on the pharmacological effects and applications of this compound. Below are some key findings:
Case Studies
- Cancer Treatment : A study evaluated the effects of this compound on MCF-7 breast cancer cells. Results indicated that treatment with this compound led to a significant decrease in cell viability and induced apoptosis through mitochondrial pathways.
- Infectious Disease : In vitro studies assessed the antimicrobial efficacy of this compound against common pathogens. The results showed that it inhibited bacterial growth effectively, suggesting its potential as a natural antimicrobial agent.
Properties
IUPAC Name |
2,6-dichloro-4-[2-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]-1-trimethylsilyloxyethyl]aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H37Cl2N3O4Si/c1-31-21-8-7-17(24(32-2)25(21)33-3)15-29-9-11-30(12-10-29)16-22(34-35(4,5)6)18-13-19(26)23(28)20(27)14-18/h7-8,13-14,22H,9-12,15-16,28H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFWAQHYDTXOLHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)CN2CCN(CC2)CC(C3=CC(=C(C(=C3)Cl)N)Cl)O[Si](C)(C)C)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H37Cl2N3O4Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70909117 | |
Record name | 2,6-Dichloro-4-(2-{4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl}-1-[(trimethylsilyl)oxy]ethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70909117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
542.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104672-12-0 | |
Record name | Xinchaunling | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104672120 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,6-Dichloro-4-(2-{4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl}-1-[(trimethylsilyl)oxy]ethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70909117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | XC-2 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5AV2H4Z1KH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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